Physicochemical Divergence: Melting Point and Lipophilicity vs. 4'-Methoxyacetophenone and 4'-Ethoxyacetophenone
1-(4-Isopropoxyphenyl)ethanone exhibits a substantially lower melting point (38–39 °C) and reduced boiling point (153 °C at 26 Torr) compared to 4'-methoxyacetophenone (mp 38–40 °C, bp 152–154 °C at 26 Torr) and 4'-ethoxyacetophenone (mp 37–39 °C, bp 268–269 °C at 758 mmHg), directly influencing handling, purification, and formulation workflows [1]. Critically, its calculated LogP of 2.68 is intermediate between the methoxy (LogP ≈ 1.98) and butoxy (LogP ≈ 3.45) analogs, offering a distinct lipophilicity window for tuning ADME properties in lead optimization [2].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 38–39 °C |
| Comparator Or Baseline | 4'-Methoxyacetophenone: 38–40 °C; 4'-Ethoxyacetophenone: 37–39 °C |
| Quantified Difference | Comparable mp; distinct boiling points and LogP values |
| Conditions | Standard atmospheric pressure (unless otherwise noted) |
Why This Matters
This thermal and lipophilicity profile dictates that 1-(4-isopropoxyphenyl)ethanone-derived scaffolds will partition differently in biological membranes and require distinct purification protocols compared to linear alkoxy analogs, directly impacting SAR campaign outcomes.
- [1] PubChem. 4'-Methoxyacetophenone. CAS 100-06-1. mp: 38-40 °C; bp: 152-154 °C (26 Torr). View Source
- [2] Chem960. 1-(4-Isopropoxyphenyl)ethanone (CAS 4074-51-5). LogP: 2.67640. View Source
